4-(3-cyano-1H-indol-1-yl)butyl acetate
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Overview
Description
4-(3-cyano-1H-indol-1-yl)butyl acetate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features a cyano group at the 3-position of the indole ring and an acetate group attached to a butyl chain at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyano-1H-indol-1-yl)butyl acetate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Once the indole core is prepared, the cyano group can be introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the indole with a suitable cyano donor, such as cyanogen bromide, under basic conditions .
The final step involves the attachment of the butyl acetate group at the 4-position. This can be done through an esterification reaction, where the indole derivative is reacted with butyl acetate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3-cyano-1H-indol-1-yl)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(3-cyano-1H-indol-1-yl)butyl acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-cyano-1H-indol-1-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and indole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: This compound has a similar indole core but lacks the cyano and acetate groups.
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate: This compound features a similar cyano-indole structure but with additional functional groups.
Uniqueness
4-(3-cyano-1H-indol-1-yl)butyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91147-72-7 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(3-cyanoindol-1-yl)butyl acetate |
InChI |
InChI=1S/C15H16N2O2/c1-12(18)19-9-5-4-8-17-11-13(10-16)14-6-2-3-7-15(14)17/h2-3,6-7,11H,4-5,8-9H2,1H3 |
InChI Key |
RQAXAHOTUVJSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCN1C=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
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